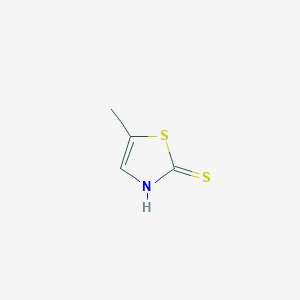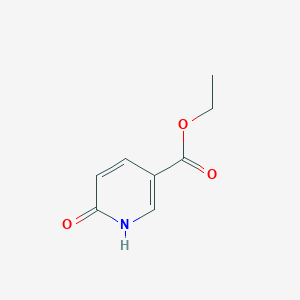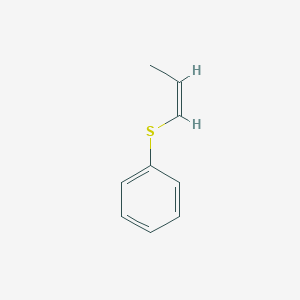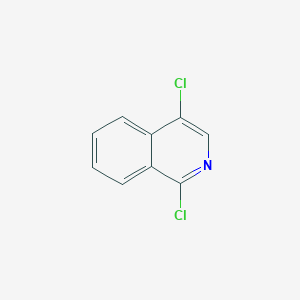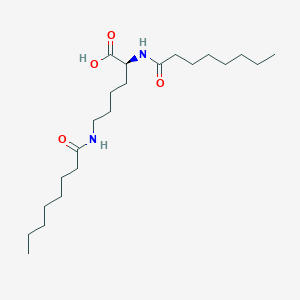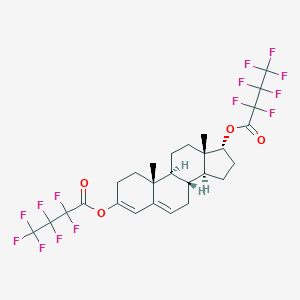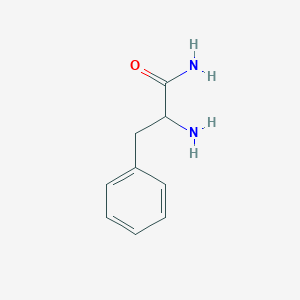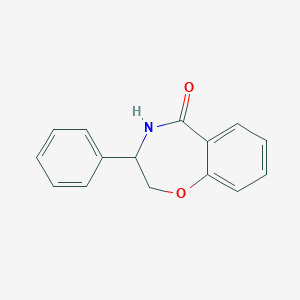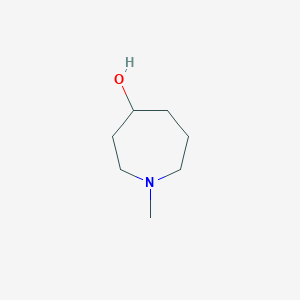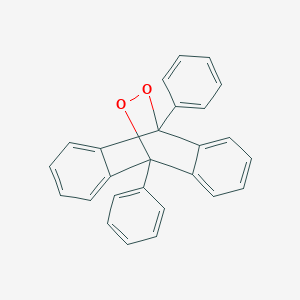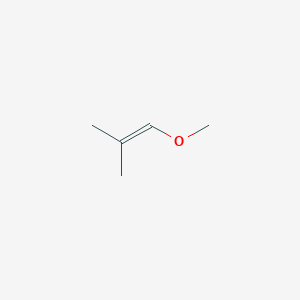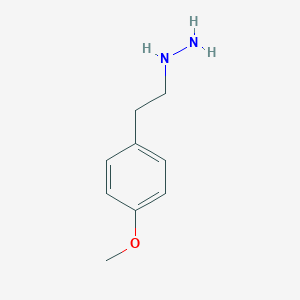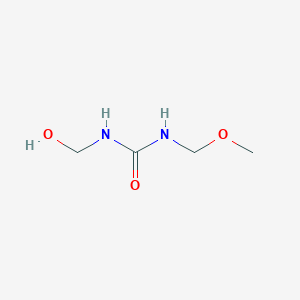
1-(Hydroxymethyl)-3-(methoxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-(methoxymethyl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HMU and has the chemical formula C5H12N2O3.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-(methoxymethyl)urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(Hydroxymethyl)-3-(methoxymethyl)urea can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain enzymes that are associated with inflammation and oxidative stress. Additionally, it has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Hydroxymethyl)-3-(methoxymethyl)urea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity levels, making it safe to use in experiments involving living organisms. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(Hydroxymethyl)-3-(methoxymethyl)urea. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to study its effects on other physiological processes and investigate its potential use in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action and how it can be used to develop new drugs.
Méthodes De Synthèse
The synthesis of 1-(Hydroxymethyl)-3-(methoxymethyl)urea involves the reaction between urea and formaldehyde. The reaction takes place in the presence of a catalyst, usually a strong base like sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-(methoxymethyl)urea has been studied for its potential applications in various fields of science. In the field of medicine, it has been found to have anti-cancer properties. Studies have shown that HMU can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
17741-86-5 |
|---|---|
Nom du produit |
1-(Hydroxymethyl)-3-(methoxymethyl)urea |
Formule moléculaire |
C4H10N2O3 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-(methoxymethyl)urea |
InChI |
InChI=1S/C4H10N2O3/c1-9-3-6-4(8)5-2-7/h7H,2-3H2,1H3,(H2,5,6,8) |
Clé InChI |
DATBHDRXGLZCHA-UHFFFAOYSA-N |
SMILES |
COCNC(=O)NCO |
SMILES canonique |
COCNC(=O)NCO |
Autres numéros CAS |
17741-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



